Antileishmanial Potency: EC50 of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine Against Leishmania infantum Intracellular Amastigotes
2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine demonstrates antileishmanial activity against the intracellular amastigote stage of Leishmania infantum with an EC50 of 3.7 µM [1]. This compares favorably to miltefosine (EC50 = 0.4 µM) and fexinidazole (EC50 = 15.9 µM) under identical assay conditions, positioning the compound as an intermediate potency nitroimidazole with a defined structure-activity relationship in the 3-nitroimidazo[1,2-a]pyridine class [1].
| Evidence Dimension | Antileishmanial activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.7 µM |
| Comparator Or Baseline | Miltefosine (EC50 = 0.4 µM) and Fexinidazole (EC50 = 15.9 µM) |
| Quantified Difference | Target is 9.25-fold less potent than miltefosine but 4.3-fold more potent than fexinidazole |
| Conditions | In vitro intracellular amastigote stage of Leishmania infantum |
Why This Matters
This establishes a benchmark potency for the core scaffold, enabling rational selection for SAR studies where the 2-chloromethyl group can be further elaborated to improve activity.
- [1] Paoli-Lombardo, R.; Primas, N.; Bourgeade-Delmas, S.; Hutter, S.; Sournia-Saquet, A.; Boudot, C.; Brenot, E.; Castera-Ducros, C.; Corvaisier, S.; Since, M.; Malzert-Fréon, A.; Courtioux, B.; Valentin, A.; Verhaeghe, P.; Azas, N.; Rathelot, P.; Vanelle, P. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals 2022, 15(8), 998. View Source
